molecular formula C10H22Cl2N2 B600066 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride CAS No. 178311-94-9

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride

Katalognummer: B600066
CAS-Nummer: 178311-94-9
Molekulargewicht: 241.2
InChI-Schlüssel: NHHQGDISMSKZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical, 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride, is a sophisticated scaffold for medicinal chemistry and drug discovery research. Its structure combines a piperidine ring, a privileged scaffold in pharmaceuticals, with a strained azetidine ring. Azetidines are increasingly exploited in medicinal chemistry for their beneficial physicochemical properties, which include a high fraction of sp3 carbons (Fsp3) that can improve aqueous solubility, and their rigidity, which can help reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes . This unique hybrid structure is of significant interest for developing novel therapeutic agents, particularly in the fight against infectious diseases. Research into analogous azetidine derivatives has demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . These compounds exhibit a unique mechanism of action, distinct from existing mycobacterial cell wall inhibitors, by interfering with late-stage mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope . Furthermore, the piperidine moiety is a highly privileged structure present in a wide range of clinically approved drugs and lead compounds, primarily active against cancer, central nervous system (CNS) disorders, and infectious diseases . Its presence in a molecular structure often enhances druggability by improving pharmacokinetic (ADME) properties and facilitating transport through biological membranes . This reagent is intended for use in exploratory research, such as designing new molecular entities for antimicrobial programs, investigating structure-activity relationships (SAR), and as a building block for constructing complex, three-dimensional compounds in hit-to-lead optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(azetidin-3-yl)-2,6-dimethylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-8-4-3-5-9(2)12(8)10-6-11-7-10;;/h8-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQGDISMSKZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2CNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution via Mesylate Intermediates

Azetidine and piperidine are linked through SN2 displacement using mesylate intermediates. For example:

  • Mesylation of 3-azetidinol : Treatment of 3-azetidinol with methanesulfonyl chloride in methylene chloride generates 3-azetidinyl mesylate.

  • Reaction with 2,6-dimethylpiperidine : The mesylate reacts with 2,6-dimethylpiperidine in acetonitrile at 55–60°C for 12 hours, yielding 1-(3-azetidinyl)-2,6-dimethyl-piperidine.

Reaction Conditions :

ParameterValueSource
SolventMethylene chloride
Temperature55–60°C
Reaction Time12 hours
Yield64–78%

Hydrogenation of Protected Intermediates

Benzyl-protected intermediates simplify purification before deprotection:

  • Benzyl protection : N-Benzylation of 3-azetidinylpiperidine stabilizes the amine during coupling.

  • Catalytic hydrogenation : Palladium hydroxide (20% on carbon) facilitates hydrogenolysis of the benzyl group under 40–60 psi H₂ at 60°C, achieving >90% deprotection.

Salt Formation and Purification

Dihydrochloride Synthesis

The free base is converted to the dihydrochloride salt via HCl gas treatment:

  • Acidification : A solution of 1-(3-azetidinyl)-2,6-dimethyl-piperidine in ethanol is saturated with HCl gas at 0°C, inducing precipitation.

  • Recrystallization : The crude product is washed with methyl tert-butyl ether to yield white crystalline dihydrochloride (62–89.5% yield).

Optimized Conditions :

ParameterValueSource
SolventEthanol
Temperature0°C (initial), reflux
Purity>95% (HPLC)

Chromatographic Purification

Silica gel chromatography (50:50 ethyl acetate:hexanes) removes unreacted starting materials and byproducts. This step is critical for pharmaceutical-grade synthesis.

Scale-Up and Industrial Feasibility

The described methods are scalable for commercial production:

  • Batch hydrogenation : Reactions are conducted in high-pressure reactors (60 psi H₂) with reusable Pd(OH)₂/C catalysts.

  • Cost efficiency : Mesylation and HCl salt formation minimize solvent waste and reduce purification costs.

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹³C NMR : Confirms substitution patterns and salt stoichiometry.

  • Mass spectrometry : Validates molecular ion peaks ([M+H]⁺ = 197.2 for free base).

  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous azetidine-piperidine complexes .

Analyse Chemischer Reaktionen

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Findings

Structural Differences :

  • The azetidinyl group in the target compound introduces a strained 4-membered ring, which may enhance reactivity compared to the 6-membered piperidine or piperazine rings in analogues .
  • Substituents like fluorophenyl (in 1-(4-fluorophenyl)piperazine dihydrochloride) and dimethoxybenzyl (in 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride) confer distinct electronic and steric properties, influencing binding affinity in biological systems .

Functional Applications: The target compound’s dimethyl and azetidinyl groups likely optimize its role in agrochemicals by balancing lipophilicity and metabolic stability. In contrast, azoamidine derivatives (e.g., ) are specialized for radical-initiated polymerization due to their azo functional group . Dyclonine hydrochloride (a piperidine-based local anesthetic) highlights how minor structural variations (e.g., aromatic substituents) tailor compounds for specific pharmacological effects .

Regulatory and Industrial Relevance :

  • The target compound’s REACH and ISO certifications reflect its suitability for large-scale industrial use, whereas pharmaceutical-grade analogues (e.g., dyclonine) adhere to stricter pharmacopeial standards .

Biologische Aktivität

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an azetidine group and two methyl groups at the 2 and 6 positions. Its dihydrochloride form enhances solubility, which is crucial for biological assays.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a selective antagonist for specific nAChR subtypes, notably the α7 and α9α10-nAChRs.

  • IC50 Values :
    • α7-nAChR: 41 nM
    • α9α10-nAChR: 10 nM

These values suggest that the compound effectively inhibits receptor activation by acetylcholine, which could be beneficial in modulating conditions associated with cholinergic dysfunctions, such as pain and inflammation .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. The mechanism is believed to involve the modulation of pain pathways through nAChR antagonism.

  • Case Study : In a study involving mice subjected to thermal nociception tests, administration of the compound resulted in a significant reduction in pain response compared to control groups .

Neuroprotective Properties

Research indicates potential neuroprotective effects attributed to its action on nAChRs. By inhibiting excessive receptor activation, the compound may help prevent neuronal damage in conditions such as Alzheimer's disease.

  • Findings : In vitro studies showed that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compoundα7-nAChR IC50 (nM)α9α10-nAChR IC50 (nM)Antinociceptive ActivityNeuroprotective Activity
This compound4110SignificantPresent
Compound A (similar structure)5020ModerateAbsent
Compound B (different structure)10030MinimalPresent

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, cyclization, and salt formation. For example, analogous compounds like 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride are synthesized using oxidation (e.g., potassium permanganate) and reduction (e.g., lithium aluminum hydride) reagents . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict optimal conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm the azetidinyl and piperidine ring substituents.
  • X-ray crystallography : For absolute stereochemical determination (as used for structurally similar compounds like 3-(Piperidin-4-yl)pyridine dihydrochloride) .
  • HPLC-MS : To assess purity and detect byproducts.
  • Solubility studies : The dihydrochloride salt enhances water solubility, critical for in vitro assays. Reference solubility data for analogous compounds (e.g., [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride) can guide experimental design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on safety data sheets (SDS) for related dihydrochloride salts:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Disposal : Follow hazardous waste regulations for halogenated organics .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and receptor binding of this compound?

Molecular docking and dynamics simulations can identify potential targets. For example:

  • Receptor profiling : Compare structural motifs to known ligands (e.g., piperidine-based drugs targeting GPCRs or ion channels).
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity.
    ICReDD’s integrated computational-experimental workflows have successfully accelerated drug discovery for similar scaffolds by linking quantum mechanics with machine learning .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

Case study approach:

  • False-positive binding : Validate docking results with radioligand displacement assays (e.g., using 3H-labeled competitors).
  • Solubility discrepancies : Adjust buffer pH or use solubilizing agents (e.g., DMSO ≤0.1% v/v) .
  • Metabolic instability : LC-MS/MS can identify degradation products, guiding structural modifications (e.g., methyl group addition to hinder CYP450 oxidation) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodology:

  • Analog synthesis : Modify substituents on the azetidinyl or piperidine rings (e.g., replace methyl groups with halogens or bulkier alkyl chains) .
  • Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine transporters) using fluorescence polarization or patch-clamp electrophysiology.
  • Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Key issues and solutions:

  • Low yield in cyclization steps : Optimize catalysts (e.g., transition-metal catalysts for C–N bond formation) .
  • Salt stability : Monitor hygroscopicity; use controlled drying (lyophilization) to prevent decomposition .
  • Purification : Employ preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) for high-purity batches .

Data Management and Reproducibility

Q. How can chemical software improve data integrity and reproducibility for studies involving this compound?

Best practices:

  • Electronic Lab Notebooks (ELNs) : Track synthesis parameters and raw data (e.g., reaction temperatures, NMR spectra) .
  • Cheminformatics platforms : Use PubChem or Reaxys to cross-reference physicochemical properties (e.g., CAS 301222-60-6 for 3-(Piperidin-4-yl)pyridine dihydrochloride) .
  • Version control : Archive computational models (e.g., Gaussian input files) to ensure reproducibility of docking studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.